molecular formula C6H5F3N2 B3087456 3-Methyl-6-(trifluoromethyl)pyridazine CAS No. 1173897-84-1

3-Methyl-6-(trifluoromethyl)pyridazine

Cat. No.: B3087456
CAS No.: 1173897-84-1
M. Wt: 162.11 g/mol
InChI Key: KYJDVSWQDDEOGP-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)pyridazine is a heterocyclic organic compound with the molecular formula C6H5F3N2. It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a trifluoromethyl group at position 6 and a methyl group at position 3 makes this compound unique and of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(trifluoromethyl)pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylpyridazine with trifluoromethylating agents. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(trifluoromethyl)pyridazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives .

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(trifluoromethyl)pyridazine is unique due to the presence of both a trifluoromethyl and a methyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-methyl-6-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c1-4-2-3-5(11-10-4)6(7,8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJDVSWQDDEOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282505
Record name 3-Methyl-6-(trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173897-84-1
Record name 3-Methyl-6-(trifluoromethyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173897-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-6-(trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of CuI (263 mg) and KF (80 mg) was heated under vacuum for 30 minutes until a greenish colour was observed. The system was filled with N2 and a solution of 3-iodo-6-methylpyridazine (300 mg) in DMF (1.25 ml) and N-methylpyrrolidinone (1.25 ml) followed by trimethyl(trifluoromethyl)silane (185 μl) were subsequently added. A dark brown colour was observed. After stirring at room temperature for 5 days, the reaction was not complete. CuI (263 mg), KF (80 mg), and CF3TMS (185 μl) were added and stirring was continued overnight. Additional CuI (135 mg), KF (40 mg), and CF3TMS (90 μl) were added and after one more day at room temperature, almost no starting material was observed. Aqueous ammonia and TBME were added and the phases were separated. The aqueous one was washed with TBME. The organic extracts were combined and subsequently washed with aqueous ammonia, 1M HCl, saturated NaHCO3, and brine, dried over Na2SO4, filtered and concentrated to give 70 mg (35%) of the title compound.
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
263 mg
Type
catalyst
Reaction Step Three
Name
Quantity
80 mg
Type
reactant
Reaction Step Four
Quantity
185 μL
Type
reactant
Reaction Step Four
Name
CuI
Quantity
263 mg
Type
catalyst
Reaction Step Four
Name
Quantity
40 mg
Type
reactant
Reaction Step Five
Quantity
90 μL
Type
reactant
Reaction Step Five
Name
CuI
Quantity
135 mg
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
300 mg
Type
reactant
Reaction Step Seven
Quantity
185 μL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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